1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one
Description
1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is a synthetic small molecule featuring a heterocyclic indole core substituted with a 4-fluorophenylmethanesulfonyl group at position 2. This compound belongs to a class of sulfonylated indole derivatives, which are frequently explored for their pharmacological properties, including enzyme inhibition and receptor modulation .
Key structural features:
- Indole core: Facilitates π-π stacking interactions with biological targets.
- 4-Fluorophenylmethanesulfonyl group: Enhances metabolic stability and binding affinity via sulfonyl and fluorine interactions.
- Azepan-1-yl group: A seven-membered ring that may influence pharmacokinetics by modulating solubility and steric effects.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-19-11-9-18(10-12-19)17-30(28,29)22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIEJHKIXRUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the sulfonyl group: This step involves the reaction of the indole derivative with a sulfonyl chloride, such as 4-fluorobenzylsulfonyl chloride, under basic conditions.
Attachment of the azepane moiety: This can be done through a nucleophilic substitution reaction, where the azepane ring is introduced to the indole derivative.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique structure may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The indole core may also play a role in the compound’s biological effects by interacting with cellular receptors or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ in substituents on the indole core, sulfonyl groups, or heterocyclic moieties. Examples include:
Key Research Findings
Structural-Activity Relationships (SAR): The azepan-1-yl group improves metabolic stability over morpholinoethyl groups in cannabinoid analogues (), highlighting its utility in drug design . Sulfonyl groups at indole position 3 (vs. position 2 in ) enhance target selectivity, as seen in kinase inhibition studies .
Therapeutic Potential: Fluorophenyl-sulfonyl indoles are recurrent in anticancer and anti-inflammatory research (e.g., and ), though the target compound’s specific applications remain unexplored .
Biological Activity
1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one, also known by its IUPAC name, is a complex organic compound notable for its unique structural features, including an azepane ring, an indole moiety, and a methanesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer therapy and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H25FN2O3S, with a molecular weight of approximately 428.5 g/mol. The presence of the azepane ring enhances its pharmacological properties, while the indole and sulfonyl groups contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN2O3S |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound exhibits significant biological activity through its interactions with various biological targets. These interactions often involve:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against diseases such as cancer.
- Receptor Modulation : It binds effectively to certain receptors, altering their signaling pathways and potentially leading to anti-inflammatory effects.
Biological Activities
The compound's biological activities have been explored in several studies, revealing a range of effects:
Anticancer Activity
Studies have demonstrated that this compound can inhibit tumor cell proliferation in various cancer models. For instance:
- Cell Line Studies : In vitro assays using human cancer cell lines indicated that the compound significantly reduces cell viability and induces apoptosis.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : Research shows that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Cancer Cell Lines
In a study involving breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via caspase activation.
Case Study 2: Inflammatory Response
In animal models of inflammation, administration of the compound led to a marked reduction in edema and inflammatory markers compared to control groups. This suggests a promising avenue for developing anti-inflammatory therapies.
Q & A
Q. Methodology :
- NMR spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 to verify substituent positions (e.g., sulfonyl group at C3, azepane integration) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the sulfonyl and azepane moieties .
- X-ray crystallography (if crystals form): Resolve absolute configuration and validate spatial arrangement of functional groups .
Advanced: How can the sulfonylation step be optimized to minimize by-products?
Q. Strategies :
- Catalyst screening : Replace NaH with milder bases (e.g., K2CO3) to reduce side reactions like over-sulfonylation .
- Solvent optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance sulfonyl chloride reactivity while maintaining indole stability .
- Temperature modulation : Gradual warming (-10°C to RT) improves reaction control. Monitor via TLC or in situ FTIR to detect intermediate formation .
Validation : Compare yields and purity (HPLC) across conditions; optimal protocols achieve >80% yield with <5% impurities .
Advanced: How to resolve discrepancies between in vitro and in vivo biological activity data?
Q. Approaches :
- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma concentration via LC-MS), metabolism (CYP450 assays), and tissue distribution to identify instability or poor absorption .
- Assay conditions : Test activity in physiologically relevant media (e.g., serum-containing buffers) to mimic in vivo protein binding .
- Metabolite identification : Use UPLC-QTOF-MS to detect active/inactive metabolites that may explain efficacy gaps .
Advanced: How to design SAR studies for the 4-fluorophenylsulfonyl group’s role in target binding?
Q. Methodology :
- Analog synthesis : Replace the 4-fluoro group with Cl, Br, or H to compare binding affinity (e.g., via SPR or ITC) .
- Molecular docking : Model interactions with target proteins (e.g., kinases) using Schrödinger Suite; validate with mutagenesis studies .
- Physicochemical profiling : Measure logP and solubility to correlate hydrophobicity with membrane permeability .
Basic: What are the hypothesized biological targets for this compound?
Q. Targets :
- Kinases : Sulfonylindole derivatives often inhibit ATP-binding pockets (e.g., JAK2, EGFR) .
- GPCRs : The azepane moiety may interact with serotonin or dopamine receptors .
- Enzymes : Sulfonamide groups are known to inhibit carbonic anhydrases or proteases .
Validation : Use target-specific assays (e.g., enzymatic inhibition) and gene knockout models .
Advanced: What methods assess the compound’s stability under varying storage conditions?
Q. Protocols :
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; analyze degradation products via HPLC-MS .
- Solution stability : Monitor pH-dependent hydrolysis in buffers (pH 1–10) using UV-Vis spectroscopy .
- Long-term storage : Store at -20°C under argon; periodic NMR checks detect structural changes .
Advanced: How to address low solubility in cellular assays?
Q. Solutions :
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrin complexes to enhance dissolution without cytotoxicity .
- Prodrug design : Introduce ester or phosphate groups at the ketone moiety for improved aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance cellular uptake .
Basic: What safety precautions are critical during handling?
Q. Guidelines :
- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure (acute toxicity: H302, H312, H332) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic fumes .
- Waste disposal : Incinerate via EPA-approved facilities for halogenated compounds .
Advanced: How to analyze conflicting data in enzyme inhibition studies?
Q. Troubleshooting :
- Assay variability : Standardize enzyme sources (recombinant vs. native) and substrate concentrations .
- Allosteric effects : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Orthogonal assays : Validate results using SPR or thermal shift assays (DSF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
